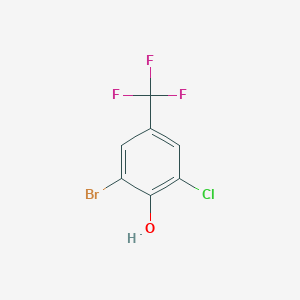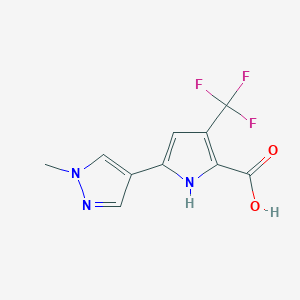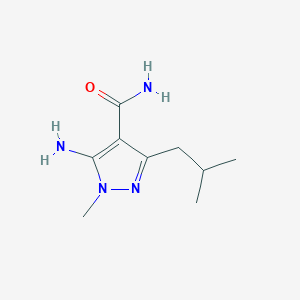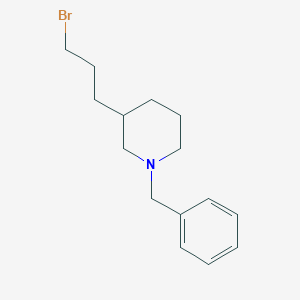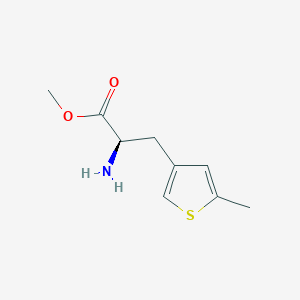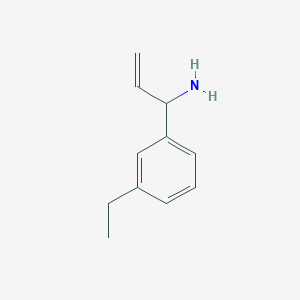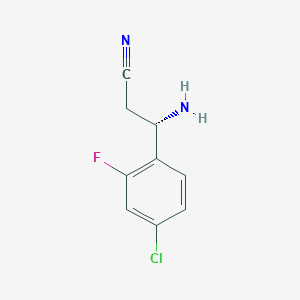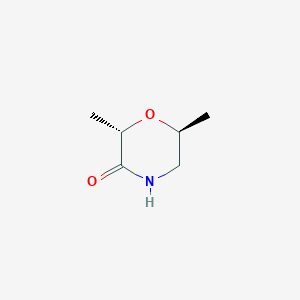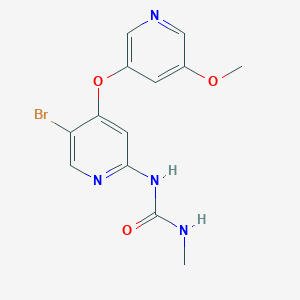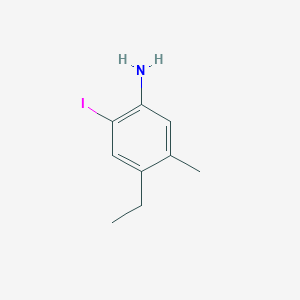
4-Ethyl-2-iodo-5-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-iodo-5-methylaniline is an aromatic amine characterized by the presence of ethyl, iodine, and methyl functional groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-iodo-5-methylaniline typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Nitration: of an aromatic precursor to introduce a nitro group.
Reduction: of the nitro group to form an amine.
Iodination: to introduce the iodine atom at the desired position.
Alkylation: to introduce the ethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-2-iodo-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Palladium catalysts (Pd) are often used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethyl-2-iodo-5-methylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-iodo-5-methylaniline involves its interaction with various molecular targets. The iodine and amine groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect biological pathways, enzyme activities, and cellular processes.
Comparación Con Compuestos Similares
- 2-Iodo-5-methylaniline
- 4-Ethyl-2-methylaniline
- 4-Iodo-2-methylaniline
Comparison: 4-Ethyl-2-iodo-5-methylaniline is unique due to the combination of ethyl, iodine, and methyl groups, which confer distinct reactivity and properties compared to its analogs. For example, the presence of the ethyl group can influence the compound’s solubility and steric effects, while the iodine atom can participate in specific substitution reactions not possible with other halogens.
Propiedades
Fórmula molecular |
C9H12IN |
|---|---|
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
4-ethyl-2-iodo-5-methylaniline |
InChI |
InChI=1S/C9H12IN/c1-3-7-5-8(10)9(11)4-6(7)2/h4-5H,3,11H2,1-2H3 |
Clave InChI |
SMWDALHTECQIDG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1C)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037677.png)
